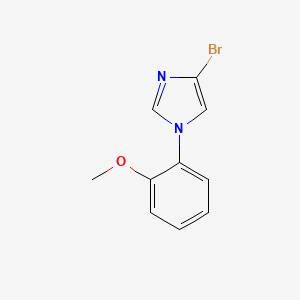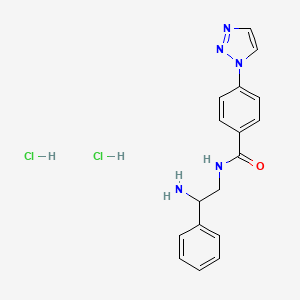
O-(2,4-difluorobenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“O-(2,4-difluorobenzyl)hydroxylamine” is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory settings .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction with 2 steps. The first step involves triphenylphosphine and di-isopropyl azodicarboxylate in tetrahydrofuran under an inert atmosphere for 3 hours at 0-20°C. The second step involves hydrazine hydrate in tetrahydrofuran for 0.5 hours at 20°C under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, O-benzoylhydroxylamines have been used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions .Applications De Recherche Scientifique
Environmental and Chemical Analysis
O-(2,4-difluorobenzyl)hydroxylamine and its derivatives have been utilized in various environmental and chemical analyses. For instance, O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, a related compound, has been applied in the on-fibre derivatisation Solid Phase Microextraction (SPME) method. This technique is used for sampling and quantifying unsaturated 1,4-dicarbonyl products in the photo-oxidation of furan and its methylated derivatives. Such analysis is crucial for understanding environmental implications, particularly in the field of atmospheric chemistry (Alvarez et al., 2009).
Glycoprotein Analysis
In glycoprotein research, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine has been used for the gas chromatographic analysis of neutral monosaccharides. By reacting with common monosaccharides in glycoproteins, it forms oxime derivatives which are then acetylated for analysis. This method has proven to be rapid, simple, and reliable, making it a valuable tool in glycoprotein research (Biondi et al., 1987).
Enzyme Inhibition Studies
Research into enzyme inhibition has also employed O-substituted hydroxylamines like O-(2,4-Dinitrophenyl)hydroxylamine. Such compounds have been found to act as rapid active-site-directed inhibitors of certain enzymes, such as D-amino acid oxidase. This highlights their potential in biochemical research, especially in studying enzyme function and inhibition (D’Silva et al., 1986).
Derivatization and Extraction in Environmental Samples
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatization has been widely used for measuring oxygenated organics in environmental and biological samples. This method is notable for its ability to detect atmospheric photooxidation products not observed through other techniques. It highlights the compound’s role in enhancing the analysis of complex environmental samples (Spaulding and Charles, 2002).
Beer Analysis
In the beverage industry, specifically in beer analysis, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) has been used as a derivatization agent for carbonyl compounds. This method allows for the efficient determination of these compounds without the need for extraction or concentration of the sample, providing valuable insights into beer composition (Ojala et al., 1994).
Safety and Hazards
Mécanisme D'action
Target of Action
O-(2,4-difluorobenzyl)hydroxylamine is a type of O-substituted hydroxylamine reagent . These reagents have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions . Therefore, the primary targets of this compound are molecules that can undergo these types of reactions.
Mode of Action
The compound interacts with its targets by acting as an electrophilic aminating agent . This means it donates an amino group to the target molecule, resulting in the formation of a new bond. This can lead to significant changes in the target molecule’s structure and function.
Result of Action
The primary result of this compound’s action is the formation of new C–N, N–N, O–N, and S–N bonds in target molecules . This can lead to significant changes in the target molecule’s structure and function, potentially altering its activity in various biochemical pathways.
Propriétés
IUPAC Name |
O-[(2,4-difluorophenyl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQUDDWUCFBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851180-94-4 |
Source


|
| Record name | O-[(2,4-difluorophenyl)methyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}ethan-1-ol](/img/structure/B2866543.png)


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2866547.png)
![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)
![2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2866552.png)



![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)

